3-(Pyridin-3-yl)picolinaldehyde
Description
3-(Pyridin-3-yl)picolinaldehyde is a heterocyclic organic compound featuring a picolinaldehyde backbone (a pyridine ring with an aldehyde substituent at the 2-position) and a pyridin-3-yl group attached at the 3-position.
Properties
Molecular Formula |
C11H8N2O |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-pyridin-3-ylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H8N2O/c14-8-11-10(4-2-6-13-11)9-3-1-5-12-7-9/h1-8H |
InChI Key |
NGENZXLMYBQISL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=CC=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and commercial attributes of 3-(Pyridin-3-yl)picolinaldehyde and related pyridine derivatives, drawing from catalog data and substituent analysis:
Key Observations:
Substituent Effects on Reactivity :
- The aldehyde group in this compound and its analogs (e.g., 6-chloro-3-methylpicolinaldehyde) enables nucleophilic addition reactions, useful in synthesizing Schiff bases or heterocyclic scaffolds. However, steric hindrance from the pyridin-3-yl group may reduce reactivity compared to simpler analogs like 6-chloro-3-methylpicolinaldehyde .
- Electron-withdrawing groups (e.g., chloro in 6-chloro-3-methylpicolinaldehyde) enhance the electrophilicity of the aldehyde, while bulky substituents (e.g., tert-butyldimethylsilyl in the fluoronicotinaldehyde oxime) may limit accessibility for further reactions .
Structural Complexity and Applications :
- Compounds with silyl-protected groups (e.g., the fluoronicotinaldehyde oxime derivative) are typically used in multi-step syntheses requiring temporary protection of reactive sites .
- Methoxy-substituted pyridines (e.g., 2,3,6-trimethoxypyridine) are often intermediates in agrochemicals or ligands for metal coordination due to their electron-donating properties .
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